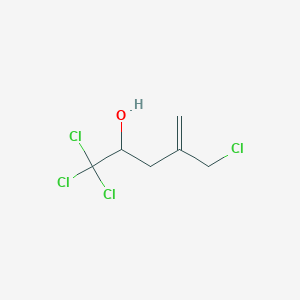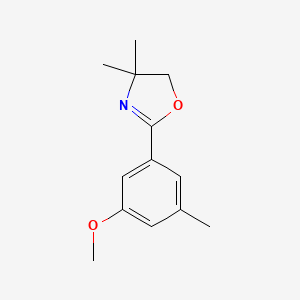
1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol is an organic compound characterized by its unique structure, which includes multiple chlorine atoms and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol typically involves the chlorination of specific precursors under controlled conditions. One common method includes the reaction of 4-penten-2-ol with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective chlorination of the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas safely. The process may also include purification steps to isolate the desired compound from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce less chlorinated alcohols.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into target molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into its potential as a precursor for pharmaceuticals that require chlorinated intermediates.
Industry: It is used in the production of specialty chemicals and materials that require specific chlorinated structures.
Wirkmechanismus
The mechanism by which 1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The chlorine atoms and hydroxyl group can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. These interactions can affect molecular pathways and processes, making the compound valuable in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trichloro-2-methyl-2-propanol
- 1,1,1-Trichloro-3-chloropropane
- 1,1,1-Trichloro-2-propanol
Uniqueness
1,1,1-Trichloro-4-(chloromethyl)pent-4-en-2-ol is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyl group on a pentenyl backbone. This structure provides distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
90455-05-3 |
|---|---|
Molekularformel |
C6H8Cl4O |
Molekulargewicht |
237.9 g/mol |
IUPAC-Name |
1,1,1-trichloro-4-(chloromethyl)pent-4-en-2-ol |
InChI |
InChI=1S/C6H8Cl4O/c1-4(3-7)2-5(11)6(8,9)10/h5,11H,1-3H2 |
InChI-Schlüssel |
JRAWIZZGOONAMW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC(C(Cl)(Cl)Cl)O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)


![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)



